molecular formula C8H9BO2 B082509 3-Vinylphenylboronic acid CAS No. 15016-43-0

3-Vinylphenylboronic acid

Cat. No. B082509
CAS RN: 15016-43-0
M. Wt: 147.97 g/mol
InChI Key: SYBQEKBVWDPVJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Vinylphenylboronic acid can be synthesized through the reaction of p-vinylphenyl magnesium chloride with tributyl borate. This method provides a straightforward approach to obtaining the compound, showcasing its resemblance to styrene in terms of polymerization rates. Notably, the loss of boron during polymerization or handling is minimal, highlighting the stability of the compound under these conditions (Pellon et al., 1961).

Molecular Structure Analysis

The molecular structure of 3-Vinylphenylboronic acid and its derivatives has been studied using various computational methods. For example, optimized molecular structure, vibrational frequencies, and HOMO–LUMO energy values have been calculated, providing insights into the compound's stability and reactivity (Sert et al., 2013).

Chemical Reactions and Properties

3-Vinylphenylboronic acid participates in palladium-catalyzed coupling reactions, which lead to the formation of biaryl derivatives, demonstrating its utility in creating complex organic frameworks (Satoh and Jones, 2001). Additionally, its reactions with alkynes under Rh(I) catalysis involve carbonylative cyclization, further illustrating its versatility in synthetic chemistry (Harada et al., 2007).

Physical Properties Analysis

The physical properties of polymers derived from 3-vinylphenylboronic acid, such as solubility and thermal stability, have been extensively studied. These polymers display unique characteristics, such as solubility only in liquids containing some water and undergoing crosslinking by dehydration upon heating (Pellon et al., 1961).

Chemical Properties Analysis

The chemical properties of 3-vinylphenylboronic acid allow it to form complexes with sugars and other diols, which is crucial for applications in sensing technologies. For instance, copolymers containing 3-vinylphenylboronic acid units have been shown to bind sugars, highlighting the potential of these materials in glucose sensing and other bio-related applications (Okasaka and Kitano, 2010).

Scientific Research Applications

  • Selective Enrichment and Analysis of Small-Molecule Compounds : 4-Vinylphenylboronic acid-functionalized graphene oxide has been utilized for the selective enrichment and analysis of small-molecule compounds with vicinal diols, aiding in life science research through mass spectrometry analysis (Zhang, Zheng, & Ni, 2015).

  • Free Radical Polymerization : p-Vinylphenylboronic acid, which behaves similarly to styrene, has been used in free radical polymerization. This process results in the formation of a polyelectrolyte that finds applications in various polymer-based technologies (Pellon, Schwind, Guinard, & Thomas, 1961).

  • Electrochemical Sensing : Poly(4-vinylphenylboronic acid) functionalized nanosheets have been employed for the simultaneous electrochemical determination of catechol and hydroquinone, showcasing potential in analytical chemistry for selective sensing of specific compounds (Mao et al., 2017).

  • Luminescent Lanthanide Hybrids : 4-Vinylphenylboronic acid ligand has been used in the development of luminescent lanthanide hybrids, which are beneficial in optical materials and sensing applications (Yan, Guo, & Qiao, 2011).

  • Molecular Imprinting for Protein Recognition : The polymerization of aminophenylboronic acid derivatives has been explored for the modification of polystyrene microspheres for protein molecular imprinting, a technique valuable in biochemistry and biotechnology (Yan, Lu, & Gao, 2007).

  • Glucose-Sensitive pH Sensors : Controlled polymerization of 4-vinylphenylboronic acid has been reported for creating glucose-responsive polymeric pH sensors, useful in the development of novel biosensing materials (Vancoillie, Pelz, Holder, & Hoogenboom, 2012).

  • Drug Delivery Systems : Research has been conducted on the synthesis of glucose-sensitive self-assembled films using boronic acid derivatives, which could be applied in controlled drug delivery, particularly for insulin delivery (Ding, Guan, Zhang, & Zhu, 2009).

  • Catalysis in Organic Chemistry : Boronic acid-functionalized compounds, including those derived from vinylphenylboronic acid, have been used as catalysts in various organic reactions, such as Suzuki cross-coupling, highlighting their role in synthetic chemistry (Littke, Dai, & Fu, 2000).

Future Directions

Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of 3-vinylphenylboronic acid lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .

properties

IUPAC Name

(3-ethenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQEKBVWDPVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402437
Record name 3-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylphenylboronic acid

CAS RN

15016-43-0
Record name (3-Vinylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15016-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
D Wang, Y Qu, F Wang, Q Li, Q Cao - Journal of Materials Science, 2022 - Springer
Boronate affinity materials (BAMs) are gaining increasing attentions in the fields of separation, sensing, imaging, diagnostic, and drug delivery. However, poor selectivity caused by non-…
Number of citations: 3 link.springer.com
A Ananthi, TN Kumar, J Mathiyarasu, J Joseph… - Materials Letters, 2011 - Elsevier
A potentiometric hydrogen peroxide (H 2 O 2 ) sensing scheme was developed using arylboronic acid as the electrode modifier. It is well-known that both aliphatic and aryl boronic acid …
Number of citations: 5 www.sciencedirect.com
X Yang, M Guo, Y Wu, S Xue, Z Li, H Zhou… - … Applied Materials & …, 2020 - ACS Publications
… copolymers with pendant boronic acid groups were synthesized from alkenyl monomers containing boronic acids [4-vinylphenylboronic acid (4-VPBA), 3-vinylphenylboronic acid, or 3-…
Number of citations: 16 pubs.acs.org
S Schumacher, F Grüneberger, M Katterle, C Hettrich… - Polymer, 2011 - Elsevier
… purposes, the appropriate pinacol-imprinted (MIP-BX(Pin)) and also the fructose (MIP-BA(Fru)) and pinacol (MIP-BA(Pin)) imprinted polymers with 3-vinylphenylboronic acid 4 as …
Number of citations: 40 www.sciencedirect.com
JH Sun - 2018 - dspace.mit.edu
Current work within Strano Research Group shows that single-walled carbon nanotubes (SWNT) wrapped with methacrylic acid-styrene heteropolymer (MA-ST) can be used for specific …
Number of citations: 0 dspace.mit.edu
M Majchrzak, S Kostera, M Grzelak, B Marciniec… - RSC …, 2016 - pubs.rsc.org
… [Pd(η 2 -dba)(P(o-tolyl) 3 ) 2 ] (3) (16.7 mg, 0.0174 mmol, 1 mol%), 4-vinylphenylboronic acid or 3-vinylphenylboronic acid (1.9 mmol), 1,1′-dibromoferrocene (299 mg, 0.870 mmol), …
Number of citations: 6 pubs.rsc.org
M Majchrzak, M Grzelak, B Marciniec - Organic & biomolecular …, 2016 - pubs.rsc.org
… The reaction conditions were optimized with the use of 9 and 4-vinylphenylboronic acid or 3-vinylphenylboronic acid. For preliminary results of the coupling reaction, a small excess of …
Number of citations: 20 pubs.rsc.org
Z Wei, H Liu, L Yu, S Xiao, Y Hou… - Journal of Applied …, 2020 - Wiley Online Library
… 4-Cyanophenylboronic acid, 3-vinylphenylboronic acid, 4-propoxyphenylboronic acid, and 4-(dimethylamino)phenylboronic acid are purchased from Shanghai Macklin Biochemical Co.…
Number of citations: 13 onlinelibrary.wiley.com
S Schumacher - 2011 - publishup.uni-potsdam.de
… polymer with 3-vinylphenylboronic acid as functional monomer and fructose as template (Chapter 4.2.4) MIP-BA(Pin) Molecularly imprinted polymer with 3-vinylphenylboronic acid as …
Number of citations: 2 publishup.uni-potsdam.de
M Razali, JF Kim, M Attfield, PM Budd, E Drioli… - Green …, 2015 - pubs.rsc.org
… Briefly, in a typical MIP fabrication procedure the 3-vinylphenylboronic acid functional monomer (1 mmol), either NMP or DMF template (1 mmol), EDMA cross-linker (20 mmol), AIBN …
Number of citations: 244 pubs.rsc.org

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